molecular formula C15H21N3O2S B2741454 (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide CAS No. 1385617-84-4

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide

Cat. No. B2741454
CAS RN: 1385617-84-4
M. Wt: 307.41
InChI Key: WRDAHDSJJDTRBH-UHFFFAOYSA-N
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Description

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Enaminones, such as related derivatives, serve as crucial intermediates in the synthesis of various heterocyclic compounds. These compounds have been utilized to create novel pyrazoles, pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines linked to imidazo[2,1-b]thiazole systems. Such syntheses highlight the versatility of enaminones in generating bioactive heterocycles, which exhibit significant biological activities, including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Tyrosinase Inhibition and Transport Behavior

Novel β-enamino thiosemicarbazide derivatives have been synthesized and tested for their tyrosinase inhibitory activity. These studies offer insights into the structure-activity relationships essential for designing effective tyrosinase inhibitors. The transportation behavior of these compounds by human serum albumin (HSA) has also been investigated, providing valuable information on their potential as therapeutic agents (Chaves et al., 2018).

Anticancer Activity

Research into thiazole derivatives has identified compounds with promising anticancer properties. For instance, the design and synthesis of specific benzamides linked to the thiazole system have resulted in derivatives exhibiting moderate to excellent anticancer activity against various cancer cell lines. Such findings underscore the therapeutic potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Thiazole derivatives have also been explored for their application in corrosion inhibition, particularly for steel protection in acidic environments. The study of benzothiazole derivatives as corrosion inhibitors demonstrates their effectiveness in offering high inhibition efficiencies, highlighting the industrial significance of these compounds in material science and engineering (Hu et al., 2016).

properties

IUPAC Name

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-5-12(19)16-8-9-17-13(20)7-6-11-10-18-14(21-11)15(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,19)(H,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDAHDSJJDTRBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C=CC(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-tert-butyl-1,3-thiazol-5-yl)-N-[2-(prop-2-enamido)ethyl]prop-2-enamide

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